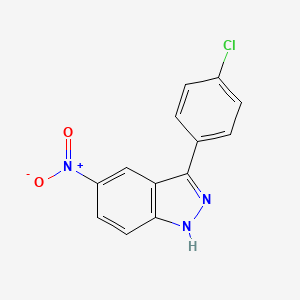
3-(4-chlorophenyl)-5-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-nitro-1H-indazole: is an organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a nitro group at the 5-position and a chlorophenyl group at the 3-position of the indazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-chlorophenyl)-5-nitro-1H-indazole typically involves the following steps:
Nitration of Indazole: The nitration of indazole can be achieved using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces a nitro group at the 5-position of the indazole ring.
Aryl Substitution: The introduction of the 4-chlorophenyl group at the 3-position can be accomplished through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst, a base, and a boronic acid derivative of the 4-chlorophenyl group.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-(4-chlorophenyl)-5-nitro-1H-indazole can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Reduction: 3-(4-aminophenyl)-5-nitro-1H-indazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
3-(4-chlorophenyl)-5-nitro-1H-indazole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology:
In biological research, this compound is studied for its potential as a pharmacophore. The indazole scaffold is known for its biological activity, and modifications to this structure can lead to the development of new drugs.
Medicine:
The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and anticancer agent. The presence of the nitro and chlorophenyl groups can enhance its biological activity.
Industry:
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chlorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit specific enzymes involved in inflammatory pathways.
Receptors: It can bind to certain receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
3-(4-chlorophenyl)-1H-indazole: Lacks the nitro group, which can affect its biological activity.
5-nitro-1H-indazole: Lacks the chlorophenyl group, which can influence its binding affinity and specificity.
3-(4-bromophenyl)-5-nitro-1H-indazole: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and biological properties.
Uniqueness:
The combination of the nitro group at the 5-position and the 4-chlorophenyl group at the 3-position makes 3-(4-chlorophenyl)-5-nitro-1H-indazole unique. This specific arrangement can enhance its biological activity and make it a valuable compound for various applications.
Properties
CAS No. |
1346808-74-9 |
|---|---|
Molecular Formula |
C13H8ClN3O2 |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-nitro-1H-indazole |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-3-1-8(2-4-9)13-11-7-10(17(18)19)5-6-12(11)15-16-13/h1-7H,(H,15,16) |
InChI Key |
NYKDPICRWADIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


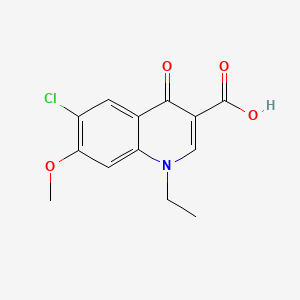
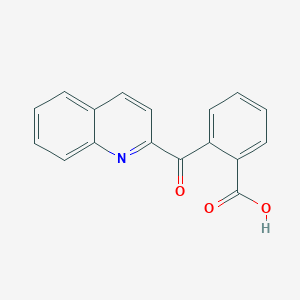



![Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11845745.png)

![Ethyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B11845751.png)
![7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine](/img/structure/B11845753.png)
![2-(Benzylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11845759.png)
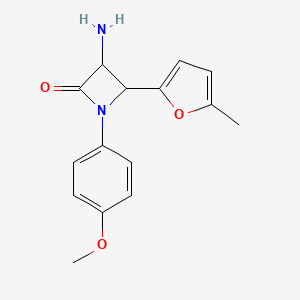
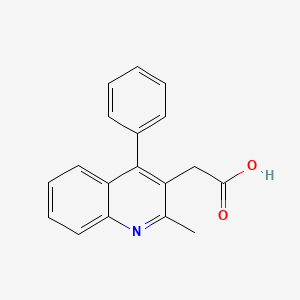
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11845784.png)

